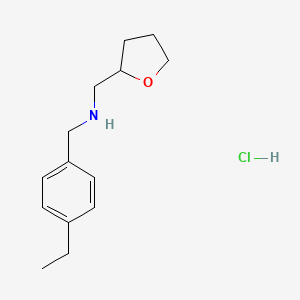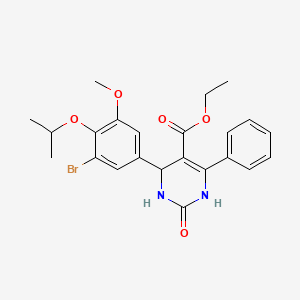![molecular formula C18H21N3O4 B4139052 2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4139052.png)
2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide
描述
2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide, commonly known as MPAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a benzamide derivative and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
MPAPB has been used as a research tool in a variety of scientific fields. In neuroscience, it has been shown to act as a selective sigma-1 receptor agonist. Sigma-1 receptors are involved in a variety of cellular processes, including calcium signaling, protein folding, and stress response. MPAPB has been shown to modulate these processes and may have potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In addition to its effects on sigma-1 receptors, MPAPB has also been shown to have analgesic properties. It has been used in preclinical studies to investigate the mechanisms of pain and to develop new pain treatments.
作用机制
The exact mechanism of action of MPAPB is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in a variety of cellular processes, including calcium signaling, protein folding, and stress response. Activation of sigma-1 receptors by MPAPB can modulate these processes and may have potential therapeutic applications.
Biochemical and Physiological Effects:
MPAPB has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic properties and to modulate the activity of sigma-1 receptors. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using MPAPB as a research tool is its selectivity for sigma-1 receptors. This allows researchers to investigate the specific effects of sigma-1 receptor activation without affecting other cellular processes. However, one limitation of using MPAPB is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations and may not be suitable for long-term studies.
未来方向
There are several future directions for research on MPAPB. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its effects on sigma-1 receptors and to develop new treatments based on these findings.
Another area of interest is its potential use in pain management. Preclinical studies have shown that MPAPB has analgesic properties, and further research is needed to investigate its mechanisms of action and potential therapeutic applications.
Overall, MPAPB is a promising research tool with a variety of potential applications. Further studies are needed to fully understand its mechanisms of action and to develop new treatments based on its biochemical and physiological effects.
属性
IUPAC Name |
2-(3-methoxypropylamino)-N-methyl-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20(14-7-4-3-5-8-14)18(22)16-13-15(21(23)24)9-10-17(16)19-11-6-12-25-2/h3-5,7-10,13,19H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMNUJBWBHDXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropylamino)-N-methyl-5-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4138974.png)
![2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4138976.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138991.png)
![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)

![N-(4-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4139004.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)

![1-benzyl-4-({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4139041.png)

![N-cyclopropyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4139048.png)
![3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4139050.png)